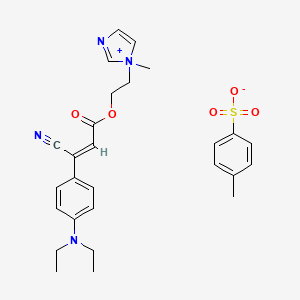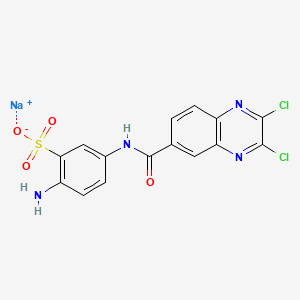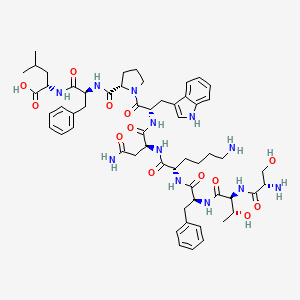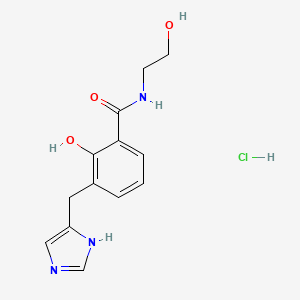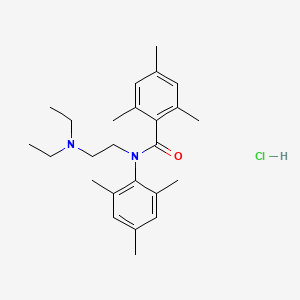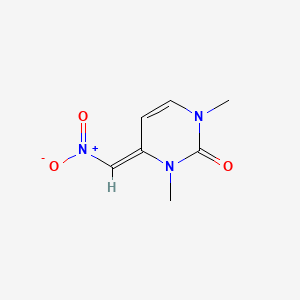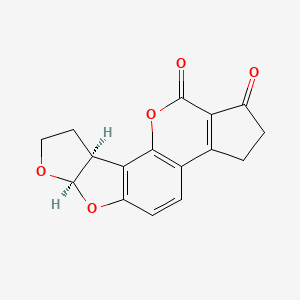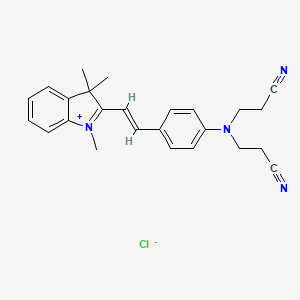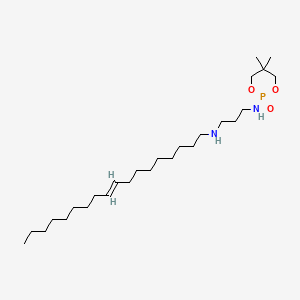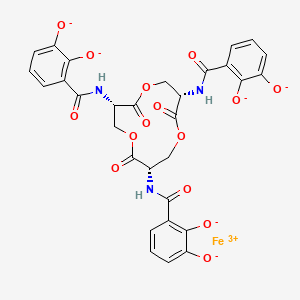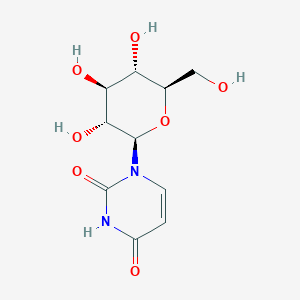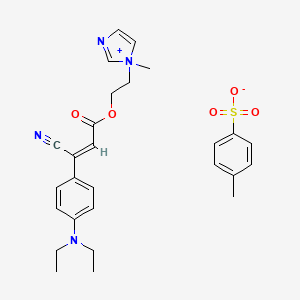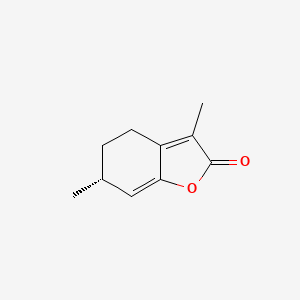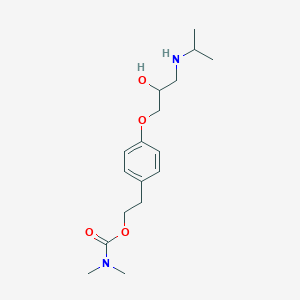
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate is a chemical compound with a molecular formula of C17H28N2O4 It is known for its unique structure, which includes a phenethyl group, a dimethylcarbamate group, and a hydroxy-isopropylamino-propoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenylacetic acid.
Formation of the Carbamate Group: The intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand, binding to receptors on the surface of cells and modulating their activity. This can lead to various physiological effects, such as changes in cell signaling pathways and alterations in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone oxime: Another compound with a similar structure.
Uniqueness
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
788763-21-3 |
|---|---|
Molekularformel |
C17H28N2O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H28N2O4/c1-13(2)18-11-15(20)12-23-16-7-5-14(6-8-16)9-10-22-17(21)19(3)4/h5-8,13,15,18,20H,9-12H2,1-4H3 |
InChI-Schlüssel |
LSLUUTRTJBCSJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC(=O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


